molecular formula C15H23N3O5 B13694587 Methyl 5-Amino-3-(1-Boc-3-piperidyl)isoxazole-4-carboxylate

Methyl 5-Amino-3-(1-Boc-3-piperidyl)isoxazole-4-carboxylate

Cat. No.: B13694587
M. Wt: 325.36 g/mol
InChI Key: SRXZGHUNFADJDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-Amino-3-(1-Boc-3-piperidyl)isoxazole-4-carboxylate is a complex organic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-Amino-3-(1-Boc-3-piperidyl)isoxazole-4-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of an intermediate compound, which is then cyclized using hydroxylamine hydrochloride in methanolic conditions . The reaction is usually carried out under reflux for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Amino-3-(1-Boc-3-piperidyl)isoxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield different carboxylate derivatives, while reduction could lead to the formation of amine derivatives.

Scientific Research Applications

Methyl 5-Amino-3-(1-Boc-3-piperidyl)isoxazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-Amino-3-(1-Boc-3-piperidyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-3-methyl-isoxazole-4-carboxylic acid: This compound shares a similar isoxazole core but differs in its substituents.

    Methyl 5-phenylisoxazole-3-carboxylate: Another isoxazole derivative with different functional groups.

Uniqueness

Methyl 5-Amino-3-(1-Boc-3-piperidyl)isoxazole-4-carboxylate is unique due to its combination of a Boc-protected piperidine ring and an isoxazole core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C15H23N3O5

Molecular Weight

325.36 g/mol

IUPAC Name

methyl 5-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C15H23N3O5/c1-15(2,3)22-14(20)18-7-5-6-9(8-18)11-10(13(19)21-4)12(16)23-17-11/h9H,5-8,16H2,1-4H3

InChI Key

SRXZGHUNFADJDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=NOC(=C2C(=O)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.